molecular formula C13H19BrO8 B3056775 METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE CAS No. 7404-32-2

METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE

Cat. No.: B3056775
CAS No.: 7404-32-2
M. Wt: 383.19 g/mol
InChI Key: JEEGQLMJZGMZSR-UHFFFAOYSA-N
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Description

Methyl-2,3,4-tri-O-acetyl-6-bromo-6-deoxy-alpha-D-glucopyranoside is a modified monosaccharide derivative with strategic functionalization. Its structure includes:

  • Methyl group at the anomeric position (alpha configuration).
  • Acetyl protecting groups at positions 2, 3, and 4.
  • 6-Bromo-6-deoxy substitution at position 6, replacing the hydroxyl group with bromine.

This compound serves as a key intermediate in carbohydrate chemistry, particularly in glycosylation reactions and synthesis of deoxy-sugar derivatives. The bromine atom at position 6 enhances its reactivity in nucleophilic substitutions, while the acetyl groups stabilize the molecule during synthetic steps.

Molecular Formula: C₁₃H₁₉BrO₈
Key Properties:

  • Molecular Weight: ~395.2 g/mol
  • Solubility: Soluble in organic solvents (e.g., dichloromethane, chloroform) due to acetyl groups.
  • Reactivity: Bromine acts as a leaving group, enabling further functionalization.

Properties

IUPAC Name

[4,5-diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEGQLMJZGMZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323270
Record name Methyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7404-32-2
Record name NSC403466
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE involves its ability to undergo nucleophilic substitution reactions. The bromine atom at position 6 is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the glucopyranoside scaffold .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

a) Benzyl 2-Acetamido-2-Deoxy-6-O-Trityl-Alpha-D-Glucopyranoside
  • Key Features: Benzyl group at the anomeric position. Acetamido group at position 2 (vs. acetyl in the target compound). Trityl (triphenylmethyl) group at position 6 (bulky protecting group).
  • Molecular Formula: C₃₄H₃₅NO₆
  • Comparison: The trityl group increases hydrophobicity and molecular weight (581.6 g/mol), reducing solubility in polar solvents. Trityl is acid-labile, enabling selective deprotection, whereas the target’s bromine supports nucleophilic displacement.
b) Isopropyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Beta-D-Glucopyranoside
  • Key Features: Isopropyl group at the anomeric position (beta configuration). Acetamido group at position 2. Tri-O-acetyl groups at positions 3, 4, and 6.
  • Molecular Formula: C₁₇H₂₇NO₉
  • Comparison: Beta configuration alters stereochemical interactions in glycosidic bonds. Acetylation at position 6 (vs. Lower molecular weight (389.4 g/mol) and higher oxygen content (9 oxygen atoms) enhance polarity compared to the target compound.

Physicochemical Properties

Property Target Compound Benzyl-Trityl Derivative Isopropyl-Acetamido Derivative
Molecular Weight 395.2 g/mol 581.6 g/mol 389.4 g/mol
Boiling Point Not reported Not reported 520°C
Solubility Organic solvents Low (hydrophobic trityl) Moderate (polar acetamido groups)
Reactivity High (Br as leaving group) Low (trityl requires acid) Moderate (acetyl as stable protectant)

Biological Activity

Methyl-2,3,4-tri-O-acetyl-6-bromo-6-deoxy-alpha-D-glucopyranoside (CAS No. 7404-32-2) is a glycoside derivative with significant biological activity and potential applications in medicinal chemistry. This compound features multiple acetyl groups and a bromine atom, which contribute to its reactivity and biological properties. This article delves into its biological activities, including cytotoxicity, enzyme interactions, and potential therapeutic uses.

  • Molecular Formula : C13H19BrO8
  • Molecular Weight : 383.19 g/mol
  • Structure : The compound consists of a glucopyranoside backbone with three acetyl groups and a bromine atom at the 6-position.

1. Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxic activity based on different studies:

Cell LineIC50 (µM)Reference
A549 (Lung adenocarcinoma)<10
A375 (Melanoma)5.7
K562 (Erythroleukemia)25.1
HeLa (Cervical carcinoma)Not active

The compound demonstrated selective cytotoxicity, particularly against A375 melanoma cells, indicating its potential as an anticancer agent.

2. Enzyme Inhibition

The compound has been studied for its interactions with various enzymes. The presence of the acetyl groups enhances its ability to act as a substrate or inhibitor for glycosyltransferases and glycosidases. For instance, it has been shown to influence the activity of certain glycosyl hydrolases, which are crucial in carbohydrate metabolism.

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against several pathogens. Its effectiveness against bacterial strains suggests potential applications in developing new antibiotics or preservatives.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various glycosides, this compound was evaluated for its effects on human cancer cell lines. The results indicated significant growth inhibition in A375 melanoma cells with an IC50 value of 5.7 µM. This suggests that the compound could serve as a lead structure for developing novel anticancer therapies.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with glycosyltransferases revealed that it acts as a competitive inhibitor. The structural modifications provided by the acetyl groups were found to enhance binding affinity to the enzyme active site, thereby inhibiting substrate conversion effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
METHYL-2,3,4-TRI-O-ACETYL-6-BROMO-6-DEOXY-ALPHA-D-GLUCOPYRANOSIDE

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